DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster)
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Overview
Description
DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) typically involves multiple steps. One common method includes the reaction of diethylenetriamine with chloroacetic acid to form diethylenetriaminetetraacetic acid. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetamide group. Finally, the esterification with tert-butyl alcohol under acidic conditions yields the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and metal ion sequestration.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) involves its ability to form stable complexes with metal ions. This chelation process is facilitated by the multiple amine and carboxylate groups present in the molecule, which coordinate with metal ions, effectively sequestering them. This property is particularly useful in applications requiring metal ion removal or stabilization .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar metal ion binding properties.
Nitrilotriacetic Acid (NTA): Another chelating agent with a simpler structure and lower binding affinity compared to DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster).
Diethylenetriaminepentaacetic Acid (DTPA): A compound with an additional carboxylate group, offering higher chelation capacity.
Uniqueness
DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) stands out due to its trifluoroacetamide and tert-butyl ester groups, which enhance its stability and solubility in organic solvents. These features make it particularly suitable for applications in organic synthesis and industrial processes where other chelating agents may not be as effective .
Properties
IUPAC Name |
tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52F3N3O9/c1-26(2,3)42-21(37)17-34(15-16-36(25(41)30(31,32)33)20-24(40)45-29(10,11)12)13-14-35(18-22(38)43-27(4,5)6)19-23(39)44-28(7,8)9/h13-20H2,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUGKILPDMMCLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52F3N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100255 |
Source
|
Record name | 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180152-85-6 |
Source
|
Record name | 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180152-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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